Methyl piperate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl piperate can be synthesized through the esterification of piperic acid. The process involves the reaction of piperic acid with methanol in the presence of a catalyst, typically sulfuric acid, under reflux conditions. The reaction yields this compound along with water as a byproduct .
Industrial Production Methods: In an industrial setting, this compound is produced by first isolating piperine from black pepper or long pepper. Piperine is then hydrolyzed to piperic acid, which is subsequently esterified with methanol to form this compound. The process is optimized to achieve high yields and purity, often involving purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl piperate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form piperonal and other oxidation products.
Reduction: It can be reduced to form piperidine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the methylenedioxyphenyl moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Piperonal and other aldehydes.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methyl piperate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: this compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Industry: this compound is used in the formulation of cosmetics and personal care products due to its aromatic properties
Mechanism of Action
The mechanism of action of methyl piperate involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as cyclooxygenase, which plays a role in inflammation. Additionally, this compound can modulate the activity of neurotransmitters, contributing to its potential therapeutic effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Methyl piperate is similar to other piperic acid derivatives, such as ethyl piperate, propyl piperate, and isopropyl piperate. These compounds share similar chemical structures but differ in their ester groups. This compound is unique due to its specific ester group, which influences its chemical reactivity and biological activity. Other similar compounds include piperine, piperonal, and guineensine, each with distinct properties and applications .
By understanding the properties, preparation methods, and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C13H12O4 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
methyl (2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoate |
InChI |
InChI=1S/C13H12O4/c1-15-13(14)5-3-2-4-10-6-7-11-12(8-10)17-9-16-11/h2-8H,9H2,1H3/b4-2+,5-3+ |
InChI Key |
VOZJBFJHMHRLDN-ZUVMSYQZSA-N |
Isomeric SMILES |
COC(=O)/C=C/C=C/C1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
COC(=O)C=CC=CC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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